

Application Notes: Synthesis and Utility of Isotopically Labeled Furfuryl Formate

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Compound of Interest

Compound Name: Furfuryl formate

Cat. No.: B077410

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Isotopically labeled compounds are indispensable tools in modern research, particularly within drug discovery and development.[1] The incorporation of stable isotopes, such as Deuterium (^2H or D) or Carbon-13 (^{13}C), into a molecule allows for its unambiguous tracking and quantification in complex biological systems.[2] **Furfuryl formate**, a furan derivative, belongs to a class of compounds that are significant structural motifs in pharmacologically active agents. [3][4] The furan ring can act as a bioisostere for phenyl groups, potentially improving metabolic stability, bioavailability, and drug-receptor interactions.[3]

The synthesis of isotopically labeled **furfuryl formate** provides a valuable chemical probe for a variety of applications:

- **Metabolic Studies:** Labeled **furfuryl formate** can be used to trace the metabolic fate of furan-containing drug candidates in in vitro and in vivo studies. This is crucial for identifying metabolites, understanding metabolic pathways, and assessing potential toxicity, as some furan derivatives can be metabolized to reactive intermediates.[5]
- **Pharmacokinetic (PK) Analysis:** Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug is a critical part of its development.[1] Using a labeled version of a compound as an internal standard in mass spectrometry-based bioanalysis leads to highly accurate quantification in biological matrices like plasma, urine, or tissue homogenates.[6]
- **Reaction Mechanism Studies:** Isotopic labeling helps elucidate chemical reaction mechanisms by identifying bond-breaking and bond-forming steps through the kinetic

isotope effect (KIE).[7]

This document provides detailed protocols for the synthesis of **furfuryl formate** labeled with stable isotopes, either on the furfuryl moiety or the formate moiety.

Chemical Properties and Data

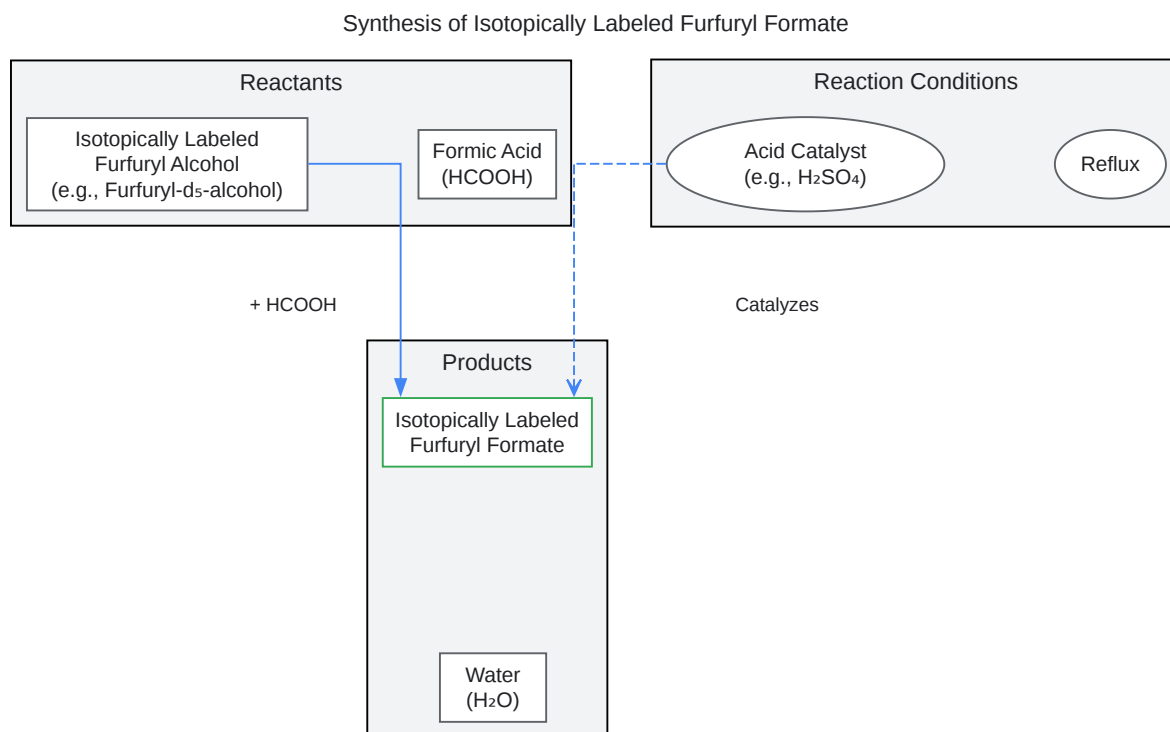
A summary of the key physical and chemical properties of unlabeled **furfuryl formate** is provided below for reference.

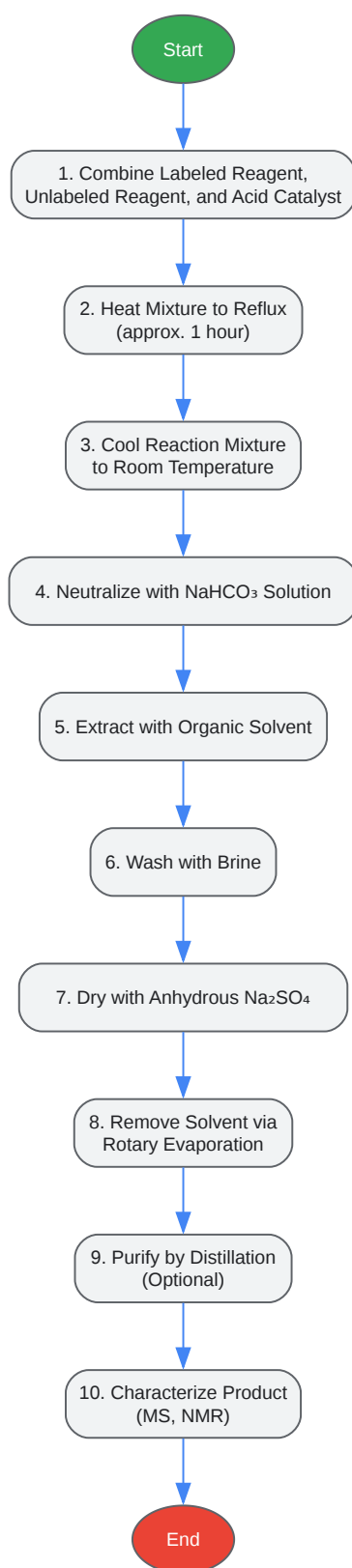
Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₃	[5][8][9]
Molecular Weight	126.11 g/mol	[5][8][9]
CAS Number	13493-97-5	[8][9][10]
Appearance	Colorless to pale yellow liquid	[11]
Boiling Point	170-171 °C at 760 mmHg	[11]
Density	~1.135 g/mL at 25 °C (for furfuryl alcohol)	
Refractive Index	1.463 - 1.469 at 20 °C	[11]
Solubility	Miscible with water, soluble in alcohol, ether, chloroform, benzene	

Note: Some properties like density and solubility are listed for the precursor, furfuryl alcohol, as they are expected to be similar for the formate ester.

Synthesis Pathway for Isotopically Labeled Furfuryl Formate

The synthesis is typically achieved via a Fischer esterification reaction. An isotopically labeled alcohol is reacted with a carboxylic acid in the presence of an acid catalyst. The following diagram illustrates the synthesis using a labeled version of furfuryl alcohol.





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